Nitronium hexafluorophosphate

Übersicht

Beschreibung

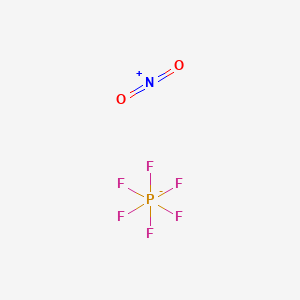

Nitronium hexafluorophosphate is a chemical compound with the molecular formula NO₂PF₆. It is a powerful nitrating agent used in various chemical reactions, particularly in the nitration of alkanes and aromatic compounds. The compound is known for its high reactivity and ability to introduce nitro groups into organic molecules, making it a valuable reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Nitronium hexafluorophosphate can be synthesized by reacting phosphorus pentafluoride with fuming nitric acid. The reaction proceeds as follows:

PF5+HNO3→NO2PF6+HF

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction is conducted in a controlled environment to ensure the purity and yield of the product. The use of high-purity reagents and precise reaction conditions is crucial for the successful production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Nitronium hexafluorophosphate primarily undergoes electrophilic nitration reactions. It can nitrate alkanes, aromatic compounds, and other organic molecules by introducing a nitro group (NO₂) into the substrate .

Common Reagents and Conditions:

Solvents: Methylene chloride, nitroethane

Catalysts: Protolytic activation of the nitronium ion may be required for certain substrates.

Major Products:

Alkanes: Nitroalkanes

Aromatic Compounds: Nitroaromatic compounds

Wissenschaftliche Forschungsanwendungen

Electrophilic Nitration of Alkanes

Nitronium hexafluorophosphate has been effectively used for the electrophilic nitration of alkanes. Studies have demonstrated its ability to nitrate a range of alkanes, including:

- Methane

- Ethane

- Propane

- n-Butane

- Isobutane

- Neopentane

- Cyclohexane

The process involves the generation of nitronium ions, which act as the active nitrating species, facilitating the substitution reaction on alkane substrates .

Nitration of Aromatic Compounds

This compound is also employed in the nitration of aromatic compounds. The compound has been shown to effectively nitrate various aromatic systems, yielding nitro derivatives with high selectivity and efficiency. For example:

- The reaction of this compound with 1,4-naphthoquinone derivatives results in the formation of nitro-substituted products .

- It has been used to nitrate phthalic anhydride, producing derivatives that are useful in further synthetic applications .

Mechanistic Insights

The mechanism by which this compound operates involves direct electrophilic insertion into C−H and C−C bonds, leading to the formation of nitro compounds. This mechanism highlights the compound's utility in creating complex molecular architectures from simpler precursors .

Comparative Reactivity Studies

A comparative study on the reactivity of different nitronium salts, including this compound, showed that while it is effective for nitrating various substrates, its efficiency can vary based on the nature of the substrate and reaction conditions. The following table summarizes findings on the reactivity of this compound compared to other nitronium salts:

| Substrate Type | This compound | Nitronium Tetrafluoroborate | Nitronium Trifluoromethanesulfonate |

|---|---|---|---|

| Aromatic Compounds | High Yield | Moderate Yield | Highest Yield |

| Alkanes | Effective | Less Effective | Moderate Effectiveness |

| Polycyclic Aromatics | Excellent | Good | Variable |

Synthesis of Nitro Compounds

One notable application involved using this compound for the synthesis of 3-dinitro-o-tolunitrile from o-tolunitrile. The process yielded a 75% conversion rate, showcasing its effectiveness in generating complex nitro compounds from simpler substrates .

Development of New Synthetic Routes

Research has focused on developing new synthetic routes utilizing this compound as a key reagent. For instance, a study highlighted its role in synthesizing nitryl fluoride through controlled decomposition under specific conditions, which could lead to more efficient synthetic pathways in organic chemistry .

Wirkmechanismus

The mechanism by which nitronium hexafluorophosphate exerts its effects involves the generation of the nitronium ion (NO₂⁺), which acts as an electrophile. The nitronium ion attacks electron-rich sites in organic molecules, leading to the formation of nitro compounds. The reaction typically proceeds through an electrophilic aromatic substitution mechanism for aromatic substrates and an electrophilic addition mechanism for alkanes .

Vergleich Mit ähnlichen Verbindungen

- Nitronium tetrafluoroborate (NO₂BF₄)

- Nitronium perchlorate (NO₂ClO₄)

- Nitronium trifluoromethanesulfonate (NO₂CF₃SO₃)

Comparison: Nitronium hexafluorophosphate is unique due to its high reactivity and stability compared to other nitronium salts. It is less prone to hydrolysis and can be used in a wider range of solvents and reaction conditions. Additionally, its ability to nitrate both alkanes and aromatic compounds makes it a versatile reagent in organic synthesis .

Biologische Aktivität

Nitronium hexafluorophosphate (NO2PF6) is a highly reactive nitrating agent that has garnered attention in both organic chemistry and biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and implications for medicinal chemistry.

This compound is known for its electrophilic nitration capabilities. It acts primarily through the generation of nitronium ions (), which can undergo electrophilic substitution reactions with a variety of substrates, including alkanes and aromatic compounds . The mechanism typically involves the direct insertion of the nitronium ion into C-H and C-C sigma bonds, leading to the formation of nitro derivatives .

Nitration of Biomolecules

The biological activity of this compound is largely attributed to its ability to nitrate biomolecules, particularly proteins. A study investigated its effects on human fibrinogen, revealing that exposure to nitronium ions resulted in significant nitration of tyrosine residues. This modification was associated with changes in coagulation properties, suggesting that this compound can alter protein function through nitration .

Key Findings:

- Tyrosine Nitration: Increased levels of nitrotyrosine were observed at concentrations as low as 0.01 mmol/L, indicating a strong propensity for nitration at physiological levels .

- Coagulation Effects: Higher concentrations led to alterations in fibrinogen coagulation dynamics, with implications for thrombus formation and cardiovascular health .

Antimicrobial Activity

Nitro compounds, including those derived from nitronium salts, exhibit a broad spectrum of biological activities. Research indicates that nitro groups can serve as effective pharmacophores in antimicrobial agents. The mechanism often involves redox reactions that induce oxidative stress in microbial cells, leading to cell death. Nitro compounds have been shown to be effective against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis .

Case Study 1: Nitration of Alkanes

A study conducted electrophilic nitration of various alkanes using this compound. The results demonstrated that this compound could effectively nitrate simple aliphatic hydrocarbons, which are typically resistant to nitration under standard conditions . This expands the utility of this compound beyond aromatic substrates.

| Alkane | Yield (%) | Reaction Conditions |

|---|---|---|

| Methane | 30 | 50 °C |

| Ethane | 45 | 60 °C |

| Cyclohexane | 50 | 70 °C |

Case Study 2: Biological Effects on Fibrinogen

In vitro studies highlighted the effects of this compound on human fibrinogen. The research indicated that while low concentrations enhanced polymerization rates, higher concentrations inhibited this process due to excessive nitration and oxidative modifications .

| Concentration (mmol/L) | Nitration Level (Ntyr) | Coagulation Dynamics |

|---|---|---|

| 0.01 | Significant Increase | Increased Polymerization |

| 0.1 | Moderate Increase | Decreased Polymerization |

| 1 | High Increase | Inhibition |

Eigenschaften

IUPAC Name |

nitronium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWZKTLGZWTYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)=O.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940840 | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.970 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19200-21-6 | |

| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dioxoammonium hexafluoridophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitryl hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Research indicates that Nitronium Hexafluorophosphate can nitrate aromatic compounds like pentamethylbenzene through two distinct mechanisms []:

- Oxidation Followed by Nitration: This pathway involves the formation of an aromatic complex with NO+PF6-, which is then oxidized by nitrogen dioxide (NO2). This oxidation generates the nitronium ion in situ, leading to subsequent nitration. Interestingly, the dominance of either mechanism can be manipulated by adjusting the reactant ratios in the reaction system [].

A: this compound can act as an oxidizing agent, enabling the demethylation of certain methoxy-substituted aromatic compounds []. A prime example is the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with NO2PF6 in acetonitrile []. Instead of nitration, this reaction leads to the formation of 2,3-dicyano-1,4-naphthoquinone and N-methylacetamide. This suggests that the nitronium salt oxidizes the methoxy groups, ultimately leading to their removal from the aromatic ring [].

A: Yes, the reaction medium plays a critical role in the selectivity of nitrations using NO2PF6. Studies on the nitration of durene and prehnitene with NO2PF6 in nitromethane revealed that the rate of nitronium ion formation from nitric acid in this solvent is slower than both the mixing rate of reactants and the rate of the electrophilic aromatic substitution itself []. This means that if the reaction is not carefully controlled, the observed product ratios may be influenced by how quickly the reactants are mixed (mixing-disguised selectivity) rather than the intrinsic reactivity of the aromatic positions []. This highlights the importance of understanding and controlling mixing parameters to achieve desired selectivity in these reactions.

A: Absolutely. Research explored its use in the synthesis of nitroacetylenes []. Treating substituted bis(trialkylsilyl)acetylenes with NO2PF6 in polar solvents like nitromethane or acetonitrile led to the successful preparation of various new nitroacetylenes. This method offered yields ranging from 30-70% []. These electrophilic nitroacetylenes demonstrated reactivity with dienes, 1,3-dipolarophiles, and participated in other typical acetylene addition reactions []. This highlights the versatility of NO2PF6 in facilitating diverse chemical transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.